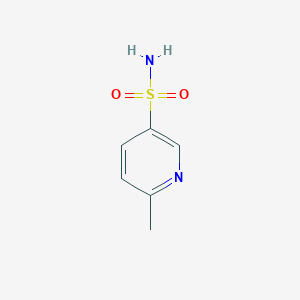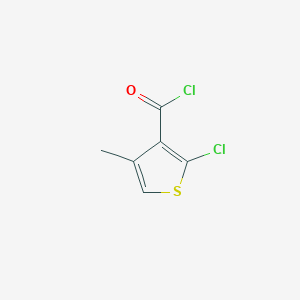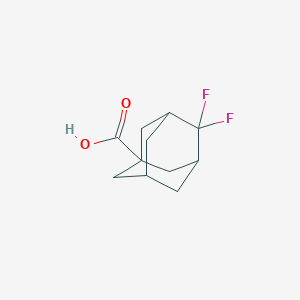
4,4-Difluoroadamantane-1-carboxylic acid
Übersicht
Beschreibung
4,4-Difluoroadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 438017-43-7 . It has a molecular weight of 216.23 and its IUPAC name is 4,4-difluoro-1-adamantanecarboxylic acid . It is a white solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4,4-Difluoroadamantane-1-carboxylic acid is 1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4,4-Difluoroadamantane-1-carboxylic acid is a white solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Biodegradability and Degradation Pathways
Microbial Degradation of Polyfluoroalkyl Chemicals Research suggests that polyfluoroalkyl chemicals, which may include structures similar to 4,4-Difluoroadamantane-1-carboxylic acid, undergo microbial degradation in the environment. The degradation process involves abiotic and microbial degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties, resulting in the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This study emphasizes the significance of understanding the environmental fate, degradation pathways, and potential toxic profiles of these compounds (Liu & Avendaño, 2013).
Emission Sources and Global Distribution
Global Emission Inventories of Perfluoroalkyl Carboxylic Acid Homologues A comprehensive analysis of the global emissions of C4-C14 perfluoroalkyl carboxylic acid (PFCA) homologues highlights the significant industrial and commercial sources of these compounds. The study details the geographical shift of industrial sources and the differential contributions of various sources over time, indicating the complex nature of PFCA emissions and their potential environmental impact (Wang et al., 2014).
Electrochemical Mineralization
Electrochemical Mineralization of Perfluorocarboxylic Acids Research into the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using Ce-doped modified porous nanocrystalline PbO2 film electrode provides insights into potential treatment methods for contaminated wastewater. The study explores the degradation kinetics and the formation of degradation intermediates, presenting a possible pathway for the electrochemical treatment of PFCAs (Niu et al., 2012).
Exposure Sources and Health Risks
Occurrence of Perfluorinated Carboxylic Acids in Personal Care Products The presence of perfluorinated carboxylic acids (PFCAs) in personal care products indicates a potential source of human exposure to these compounds. The study quantifies PFCA concentrations in cosmetics and sunscreens, shedding light on the pathways through which humans may be exposed to these substances and the potential health risks associated with their use (Fujii et al., 2013).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4,4-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPITGHNDOOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672590 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoroadamantane-1-carboxylic acid | |
CAS RN |
438017-43-7 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




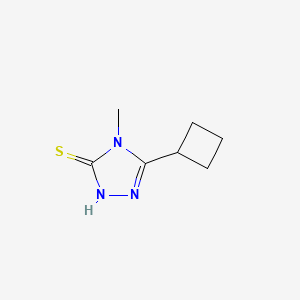
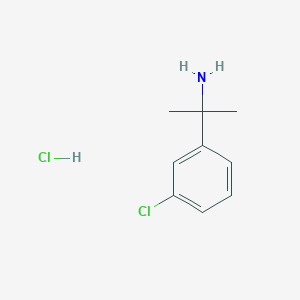
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
